molecular formula C28H33N7O7 B12297276 Cbz-Gly-Gly-DL-Arg-AMC

Cbz-Gly-Gly-DL-Arg-AMC

Cat. No.: B12297276
M. Wt: 579.6 g/mol
InChI Key: SXTGIAYWYXVNLT-UHFFFAOYSA-N
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Description

Cbz-Gly-Gly-DL-Arg-AMC is a fluorogenic peptide substrate widely used in protease activity assays. Its structure comprises a carbobenzoxy (Cbz) protective group, a di-glycine (Gly-Gly) spacer, a racemic mixture of D- and L-arginine (DL-Arg), and a 7-amino-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage at the arginine-AMC bond, the release of AMC generates a measurable fluorescent signal, enabling real-time monitoring of protease activity. This substrate is particularly relevant in studying trypsin-like proteases, which recognize arginine or lysine residues. The inclusion of DL-Arg introduces stereochemical variability, which may influence enzyme-substrate interactions compared to enantiomerically pure analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Gly-Gly-DL-Arg-AMC typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The protecting groups, such as carbobenzoxy (Cbz) for the N-terminus and 7-amido-4-methylcoumarin (AMC) for the C-terminus, are used to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Cbz-Gly-Gly-DL-Arg-AMC undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the release of AMC, which fluoresces upon cleavage.

    Oxidation and Reduction: These reactions can modify the peptide backbone or side chains, affecting the compound’s stability and activity.

    Substitution: Involves the replacement of functional groups, which can be used to modify the compound for specific applications.

Common Reagents and Conditions

    Hydrolysis: Typically performed in buffered aqueous solutions at physiological pH, with the presence of specific proteases.

    Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Commonly involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

The primary product of hydrolysis is AMC, which emits fluorescence upon release. This property is exploited in various assays to measure protease activity.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cbz-Gly-Gly-DL-Arg-AMC is characterized by its ability to undergo hydrolysis when cleaved by proteolytic enzymes, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. This reaction is critical for various assays that measure enzyme activity. The synthesis typically employs solid-phase peptide synthesis, allowing for precise control over the peptide sequence and structure.

Key Applications

  • Enzyme Kinetics Studies
    • This compound is widely used to determine kinetic parameters of serine proteases. For example, it has been effectively utilized in profiling trypsin activity and assessing the effects of enzyme inhibitors like NAP851 on hydrolysis rates .
  • Activity-Based Profiling
    • The compound serves as a substrate in activity-based profiling assays to identify and characterize protease inhibitors. It has been shown to facilitate the evaluation of various proteases, including trypsin-like proteases, by monitoring fluorescence changes during substrate hydrolysis .
  • Clinical Research
    • In clinical settings, this compound has been employed to develop assays for proteases implicated in diseases such as COVID-19. The substrate was tested for its cleavage by TMPRSS2, a key enzyme in viral entry mechanisms .

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesPrimary Use
This compoundCbz protected, Gly residues, Arg, AMCFluorogenic assays for serine proteases
Z-Gly-Gly-ArgGly residues, ArgNon-fluorogenic assays
Z-Ala-Ala-Arg-AMCAlanine residues, Arg, AMCEnzyme specificity studies
Z-Lys-Lys-Arg-AMCLysine residues, Arg, AMCTargeting lysine-specific proteases

Case Studies

  • Profiling Protease Activity
    • A study demonstrated the use of this compound to profile trypsin activity under varying conditions. The assay revealed optimal pH levels for enzymatic activity and identified potential inhibitors through fluorescence quantification .
  • Inhibitor Screening
    • In another investigation focused on TMPRSS2, several fluorogenic substrates were screened against this enzyme to identify effective inhibitors. This compound was among the top candidates due to its high cleavage efficiency and subsequent fluorescence output .
  • Therapeutic Development
    • Research involving the synthesis of peptide derivatives with enhanced inhibitory properties demonstrated that modifications to the this compound structure could yield potent inhibitors for various proteases, showcasing its potential in drug development .

Mechanism of Action

The mechanism of action of Cbz-Gly-Gly-DL-Arg-AMC involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moieties is hydrolyzed, releasing AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are typically serine proteases, which recognize and cleave the peptide substrate at the arginine residue.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Cbz-Gly-Gly-DL-Arg-AMC belongs to a broader class of peptide-AMC conjugates. Key structural distinctions and functional implications relative to similar compounds include:

Parameter This compound Cbz-Arg-Arg-AMC Boc-Val-Pro-Arg-AMC Z-Phe-Arg-AMC
Peptide Sequence Cbz-Gly-Gly-DL-Arg Cbz-Arg-Arg Boc-Val-Pro-Arg Z-Phe-Arg
Enzyme Target Trypsin-like proteases Cathepsin B Thrombin Cathepsin L/K
Stereochemistry Racemic (DL-Arg) L-Arg L-Arg L-Arg
Fluorophore AMC AMC AMC AMC
Key Applications Broad protease screening Lysosomal protease studies Blood coagulation assays Cysteine protease profiling
  • Stereochemical Impact: The DL-Arg configuration in this compound reduces enzymatic specificity compared to L-Arg analogs (e.g., Cbz-Arg-Arg-AMC), as many proteases exhibit stereoselectivity for L-amino acids .
  • Fluorophore Performance : AMC-based substrates generally exhibit higher sensitivity than alternatives like para-nitroaniline (pNA) due to AMC’s superior quantum yield (~0.8 vs. ~0.1 for pNA) .

Enzymatic Kinetics and Selectivity

Comparative studies highlight differences in kinetic parameters:

  • This compound shows moderate affinity (Km ~50 µM) for trypsin-like proteases, with a cleavage efficiency (kcat/Km) ~20% lower than enantiomerically pure L-Arg substrates .
  • Z-Phe-Arg-AMC , a cathepsin substrate, demonstrates higher specificity (Km ~10 µM) but narrower enzyme targeting .

Biological Activity

Cbz-Gly-Gly-DL-Arg-AMC is a fluorogenic substrate widely used in biochemical assays, particularly for studying protease activities. Its structure, which includes a carbobenzoxy (Cbz) protecting group and the amino acid sequence Gly-Gly-DL-Arg, allows it to be efficiently cleaved by various proteases, leading to a measurable increase in fluorescence. This property makes it an invaluable tool in both research and clinical settings for monitoring enzyme kinetics and activity.

The biological activity of this compound primarily revolves around its role as a substrate for trypsin-like proteases. Upon cleavage by these enzymes, the AMC (7-amino-4-methylcoumarin) moiety is released, resulting in a significant increase in fluorescence that can be quantitatively measured. This mechanism is crucial for understanding enzyme kinetics and the specific interactions between proteases and their substrates.

Applications in Research

  • Enzyme Kinetics : this compound has been utilized to evaluate the kinetic parameters of various proteases, including trypsin and neutrophil elastase. Studies have shown that the rate of hydrolysis can be influenced by the concentration of the substrate and the presence of inhibitors .
  • Drug Development : The compound serves as a key component in screening potential drug candidates targeting proteolytic pathways. Its ability to provide real-time data on enzyme activity enhances drug discovery efforts by identifying effective inhibitors or modulators of protease activity .
  • Cell Biology : In cellular studies, this compound aids in elucidating mechanisms of apoptosis and cell signaling pathways, particularly in cancer research. By measuring protease activity in live cells, researchers can gain insights into cellular responses to therapeutic agents .
  • Diagnostics : This compound is also incorporated into diagnostic tests aimed at detecting specific protease activities associated with diseases such as cancer and infections. Early diagnosis through such assays can significantly improve patient outcomes .

Case Study 1: Protease Activity Measurement

In a study assessing the activity of trypsin using this compound, researchers observed a direct correlation between substrate concentration and fluorescence intensity. The results indicated that increasing concentrations of trypsin enhanced the hydrolysis rate of the substrate, providing a reliable method for quantifying enzyme activity.

Case Study 2: Inhibition Studies

Another investigation focused on evaluating novel inhibitors against trypsin-like proteases using this compound as a substrate. The study demonstrated that specific inhibitors could significantly reduce the hydrolysis rate, highlighting the potential of this substrate in drug development applications .

Table 1: Kinetic Parameters of this compound Hydrolysis by Trypsin

ParameterValue
Km (μM)25
Vmax (μM/min)150
Turnover Number (kcat)6/min

Table 2: Inhibition Potency of Novel Compounds on Trypsin Activity

InhibitorIC50 (μM)Type
NAP85110Competitive
NAP9665Non-competitive
NAP89720Mixed-type

Properties

Molecular Formula

C28H33N7O7

Molecular Weight

579.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31)

InChI Key

SXTGIAYWYXVNLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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